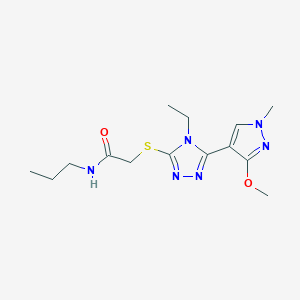

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-propylacetamide

Description

Properties

IUPAC Name |

2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-propylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O2S/c1-5-7-15-11(21)9-23-14-17-16-12(20(14)6-2)10-8-19(3)18-13(10)22-4/h8H,5-7,9H2,1-4H3,(H,15,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCXFXXFIONNQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CSC1=NN=C(N1CC)C2=CN(N=C2OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-propylacetamide, a compound with significant pharmacological potential, belongs to a class of heterocyclic compounds that have been extensively studied for their biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 372.4 g/mol. The structure features a triazole ring linked to a pyrazole moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C17H20N6O2S |

| Molecular Weight | 372.4 g/mol |

| CAS Number | 1014053-28-1 |

Antifungal Activity

Research indicates that compounds containing 1,2,4-triazole and pyrazole moieties exhibit antifungal properties. The compound under discussion has shown promising activity against various fungal strains due to its ability to inhibit key enzymes involved in fungal cell wall synthesis. A study highlighted that derivatives of triazoles possess broad-spectrum antifungal activity, making them crucial in combating resistant fungal infections .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a significant role in inflammation and pain pathways. The selectivity towards COX-II over COX-I suggests a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Potential

There is emerging evidence supporting the anticancer activity of this compound. Studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a recent investigation into related triazole compounds indicated that they could significantly reduce cell viability in various cancer cell lines by triggering apoptotic pathways .

Case Study 1: Antifungal Efficacy

In a comparative study involving several triazole derivatives, the compound exhibited an IC50 value indicating significant antifungal activity against Candida species. The results were comparable to established antifungal agents like fluconazole .

Case Study 2: Anti-inflammatory Activity

A study evaluating the anti-inflammatory potential of several derivatives found that the compound reduced inflammation markers in animal models by approximately 64%, demonstrating efficacy similar to that of standard anti-inflammatory treatments such as Celecoxib .

Case Study 3: Anticancer Activity

In vitro tests on human cancer cell lines revealed that the compound could inhibit tumor growth effectively at low concentrations (IC50 values ranging from 0.5 to 5 µM). Mechanistic studies indicated that it disrupts mitochondrial function leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival. In vitro studies have demonstrated that compounds with similar structures have IC50 values indicating potent activity against various cancer cell lines, including MCF-7 and Caco-2 cells .

2. Antifungal Properties

Triazole derivatives are widely recognized for their antifungal activity. They inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism makes them effective against a range of fungal infections. The compound may exhibit similar properties owing to its structural similarities with established antifungal agents .

3. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. The compound may inhibit the production of pro-inflammatory cytokines and oxidative stress markers in activated macrophages, which is crucial for managing inflammatory diseases . This suggests a promising application in treating conditions characterized by chronic inflammation.

Case Studies

Case Study 1: Anticancer Mechanism Exploration

A study published in ACS Omega investigated various triazole derivatives, revealing that specific modifications to the triazole ring significantly enhanced anticancer activity against MCF-7 cells. The study focused on structural activity relationships (SAR) to identify key functional groups responsible for increased efficacy .

Case Study 2: Antifungal Efficacy

Another investigation into the antifungal properties of triazole derivatives demonstrated their effectiveness against Candida species. The study utilized a series of synthesized compounds to evaluate their minimum inhibitory concentrations (MICs), establishing a correlation between structural modifications and antifungal potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison with Analogs

*Inferred from structural analogs; empirical data required.

Key Observations

Triazole Substituent Effects: R5 Position: Pyridine rings (VUAA1, OLC15) are common in Orco modulators. R4 Position: Ethyl groups (shared with VUAA1 and OLC15) may stabilize hydrophobic interactions in receptor pockets.

Acetamide Side Chain :

- The N-propyl group (target) is less bulky than N-aryl groups (e.g., VUAA1’s 4-ethylphenyl), which could enhance solubility but reduce affinity for aromatic-rich binding sites .

Biological Implications :

- Orco Modulation : VUAA1 and OLC-12 act as agonists, while OLC15 antagonizes Orco. The target’s pyrazole substituent may confer selectivity for specific insect species or receptor isoforms.

- Enzyme Inhibition : Analog 3n () shows AChE inhibition, suggesting the target’s triazole-thioacetamide scaffold may also interact with enzymatic targets .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-propylacetamide?

Synthesis typically involves multi-step reactions, including cyclocondensation and thiol-alkylation. Key steps include:

- Cyclocondensation : Formation of the triazole core via reaction of hydrazides with carbonyl derivatives under reflux conditions (e.g., ethanol or DMF as solvents) .

- Thiol-alkylation : Reacting the triazole-thiol intermediate with 2-chloroacetonitrile derivatives in the presence of NaOH to form the thioether linkage .

- Protective groups : Use of methoxy and methyl groups on the pyrazole ring requires careful protection-deprotection strategies to avoid side reactions .

Optimal conditions (temperature: 60–80°C, pH ~8–10, inert atmosphere) are critical for yield (>70%) and purity (>95%) .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the triazole (δ 8.1–8.5 ppm), pyrazole (δ 6.2–6.8 ppm), and acetamide (δ 2.1–2.3 ppm) moieties .

- High-Performance Liquid Chromatography (HPLC) : Assess purity using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS m/z calculated for C₁₈H₂₄N₆O₂S: 404.16) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy or methyl groups) influence bioactivity?

- Structure-Activity Relationship (SAR) :

- The 3-methoxy group on the pyrazole ring enhances hydrogen bonding with biological targets (e.g., enzymes), as seen in analogs with anti-inflammatory activity .

- The 4-ethyl group on the triazole improves lipophilicity, potentially increasing membrane permeability .

- Comparative studies with analogs lacking the N-propylacetamide moiety show reduced antimicrobial activity, suggesting its role in target binding .

- Methodology : Use in vitro assays (e.g., MIC for antimicrobial activity) paired with molecular docking to map interactions .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

- Standardized assays : Discrepancies in IC₅₀ values (e.g., antimicrobial vs. anticancer studies) may arise from variations in cell lines or assay protocols. Use validated cell lines (e.g., HEK293 for cytotoxicity) and replicate under controlled conditions .

- Metabolite profiling : Assess compound stability in assay media (e.g., via LC-MS) to rule out degradation artifacts .

- Synergistic studies : Test combinatorial effects with known inhibitors to identify off-target interactions .

Q. How can the mechanism of action be elucidated for this compound?

- In vitro target screening : Use kinase profiling or fluorescence polarization assays to identify binding partners (e.g., COX-2 for anti-inflammatory activity) .

- Gene expression analysis : RNA sequencing of treated cells (e.g., cancer lines) to identify dysregulated pathways .

- ADMET profiling : Evaluate pharmacokinetics (e.g., microsomal stability, plasma protein binding) to link structural features to bioavailability .

Q. What are the challenges in optimizing selectivity for biological targets?

- Off-target binding : The triazole-thioether moiety may interact with cysteine proteases or glutathione. Mitigate via:

- Isothermal titration calorimetry (ITC) : Quantify binding affinity to prioritize high-selectivity analogs .

- Fragment-based design : Replace the pyrazole’s methoxy group with bulkier substituents to sterically hinder non-specific interactions .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.